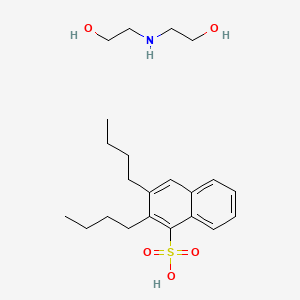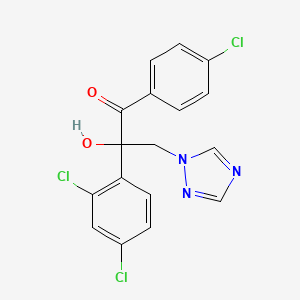
Mycoplanecin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycoplanecin B is a potent anti-tuberculosis antibiotic that has garnered significant attention due to its unique biosynthesis and mode of action. It is part of the mycoplanecin family, which targets the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis, making it a promising candidate for tackling multidrug-resistant tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mycoplanecin B can be synthesized through the cultivation of a microorganism of the genus Actinoplanes. The compound is characterized by the presence of an N-(α-ketobutyryl)-N-methylvalyl group. The synthetic route involves the following steps :
Cultivation: The microorganism Actinoplanes is cultivated under specific conditions to produce this compound.
Isolation: The compound is isolated from the culture medium.
Purification: The isolated compound undergoes purification processes to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The cultivation conditions are optimized to maximize yield, and advanced purification techniques are employed to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Mycoplanecin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Mycoplanecin B has a wide range of scientific research applications:
Mecanismo De Acción
Mycoplanecin B exerts its effects by targeting the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis. This interaction inhibits the replication of the bacterial DNA, effectively halting the growth and proliferation of the bacteria. The compound binds to DnaN with nanomolar affinity, making it highly effective even at low concentrations .
Comparación Con Compuestos Similares
Similar Compounds
Griselimycin: Another potent anti-tuberculosis antibiotic that targets DnaN.
Methylgriselimycin: A derivative of griselimycin with enhanced metabolic stability.
Uniqueness
Mycoplanecin B stands out due to its unique biosynthetic pathway and the presence of rare homo-amino acids and 4-alkylprolines. These features contribute to its high efficacy and low minimum inhibition concentration against Mycobacterium tuberculosis, outperforming similar compounds like griselimycin .
Propiedades
Número CAS |
81018-84-0 |
|---|---|
Fórmula molecular |
C60H100N10O13 |
Peso molecular |
1169.5 g/mol |
Nombre IUPAC |
N,4-dimethyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H100N10O13/c1-19-46(71)58(80)66(17)49(36(10)11)60(82)70-31-38(13)28-45(70)57(79)67(18)50-39(14)83-47(72)29-61-51(73)43(26-34(6)7)64(15)56(78)42-21-20-24-68(42)59(81)48(35(8)9)65(16)54(76)40(23-22-32(2)3)62-52(74)44-27-37(12)30-69(44)55(77)41(25-33(4)5)63-53(50)75/h32-45,48-50H,19-31H2,1-18H3,(H,61,73)(H,62,74)(H,63,75) |
Clave InChI |
JIGXVESWGUAPCN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


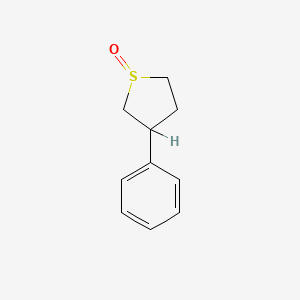
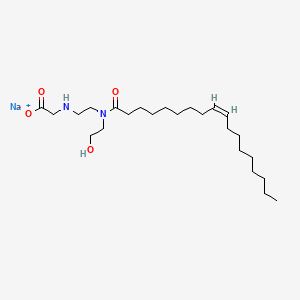
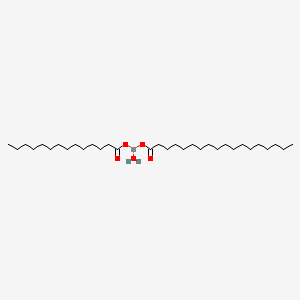
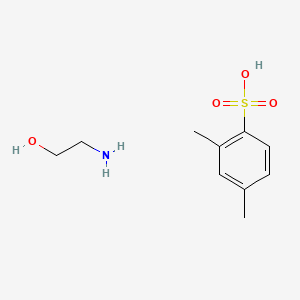
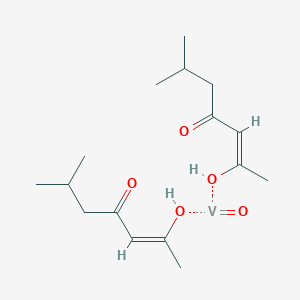
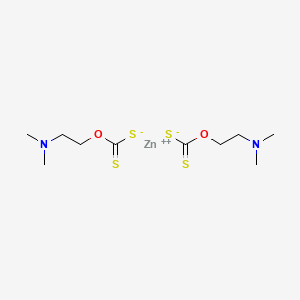
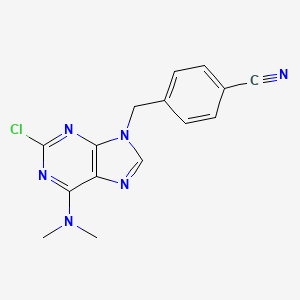
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)
